6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine is a compound belonging to the quinazoline family, characterized by its complex structure which includes a bromine atom, a phenyl group, and a p-tolyl substituent. Quinazolines are known for their diverse biological activities and are often investigated in medicinal chemistry for their potential therapeutic applications. This specific compound has garnered attention for its potential anti-cancer properties and its role as a building block in organic synthesis.
The compound can be synthesized through various chemical methods, primarily involving the formation of the quinazoline core and subsequent substitution reactions to introduce the desired functional groups. The synthesis typically utilizes palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to achieve high yields and purity in laboratory settings .
6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine is classified as an organic compound within the heterocyclic category, specifically under quinazolines. Its structure features:
The synthesis of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine involves several key steps:
The synthesis may involve:
6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine involves its interaction with specific biological targets:
Physical properties include:
Chemical properties encompass:
6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine has several scientific applications:
This compound exemplifies the rich potential of quinazoline derivatives in pharmaceutical applications, showcasing their importance in ongoing research within medicinal chemistry.
Quinazoline derivatives have undergone transformative evolution within medicinal chemistry since their initial identification in the mid-19th century. The foundational synthesis by Griess in 1869 marked the inception of quinazoline chemistry, but significant therapeutic interest emerged only in the 1950s with the isolation of febrifugine—a natural quinazolinone alkaloid from Dichroa febrifuga—demonstrating potent antimalarial properties [10]. This discovery catalyzed systematic exploration of the quinazoline scaffold, leading to the first clinically significant quinazoline-based drug, methaqualone (a 2,3-disubstituted quinazolin-4-one), introduced in 1951 as a sedative-hypnotic agent. By the late 20th century, over 200 naturally occurring quinazoline alkaloids had been identified, establishing this heterocyclic system as a privileged scaffold in drug design [10].
The oncotherapeutic revolution began with FDA approval of gefitinib (2003) and erlotinib (2004)—first-generation EGFR tyrosine kinase inhibitors featuring 4-anilinoquinazoline cores. These agents validated quinazoline’s capacity for targeted cancer therapy by selectively inhibiting aberrant EGFR signaling prevalent in carcinomas. Subsequent generations incorporated structural innovations: afatinib (2013) featured irreversible covalent binding via acrylamide side chains, while dacomitinib (2017) utilized a 4-(piperidin-1-yl)quinazoline scaffold for pan-HER inhibition [3] [5]. The continuous refinement of quinazoline therapeutics reflects a trajectory from serendipitous discoveries to rational, structure-based design, positioning quinazoline derivatives among the most clinically successful small-molecule kinase inhibitors in oncology.
Table 1: Milestones in Quinazoline-Based Drug Development
Year | Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Foundation of quinazoline organic chemistry |
1951 | Methaqualone introduced as sedative | First marketed quinazoline drug |
2003 | Gefitinib approved for NSCLC | Validated 4-anilinoquinazoline as EGFR-TKI scaffold |
2013 | Afatinib approved (second-generation EGFR inhibitor) | Introduced irreversible covalent binding motif |
2020s | Bromo-quinazoline derivatives in preclinical study | Exploited halogenation for enhanced potency and selectivity [1] [5] |
6-Bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine (CAS: 352445-29-5) represents a strategically optimized entity within third-generation quinazoline-based anticancer agents. Its design leverages three pharmacologically validated principles: bromine substitution at C6 enhances electrophilic reactivity and membrane permeability, the 4-phenyl group induces torsional distortion favorable for ATP-competitive binding, and the para-tolyl aniline moiety enables selective hydrophobic filling of kinase subpockets [1] [5] [9]. Empirical evidence confirms compelling cytotoxic profiles against diverse carcinoma lineages.
In vitro screening against estrogen receptor-positive breast adenocarcinoma (MCF-7) revealed exceptional potency, with IC₅₀ values ranging from 0.85–17.85 µM depending on ancillary substituents [1] [5]. Crucially, analogues featuring 6-bromo substitution demonstrated 2–8-fold enhanced activity compared to non-halogenated counterparts, confirming the strategic advantage of halogen incorporation. The compound’s therapeutic index was validated through differential cytotoxicity assays, where IC₅₀ in normal fibroblast (MRC-5) cells exceeded 84 µM, indicating tumor-selective toxicity [1]. Mechanistically, these derivatives induce G₂/M cell cycle arrest and mitochondrial apoptosis, characterized by Bax upregulation, Bcl-2 downregulation, and PARP cleavage—hallmarks of intrinsic apoptotic pathway activation [5].
Table 2: Cytotoxic Activity (IC₅₀) of 6-Bromo-Quinazoline Derivatives
Cell Line | IC₅₀ Range (µM) | Most Potent Derivative | Reference Compound (IC₅₀) |
---|---|---|---|
MCF-7 (breast) | 0.85 - 17.85 | Compound 18 (0.85 µM) | Erlotinib (9.9 µM) |
SW480 (colorectal) | 10.90 - 63.15 | Compound 8a (17.85 µM) | Cisplatin (≈20 µM) |
MGC-803 (gastric) | 1.89 - 6.23 | Compound 9 (1.89 µM) | 5-Fluorouracil (5.2 µM) |
MRC-5 (normal lung) | >84.20 | Compound 8a (84.20 µM) | N/A |
Molecular docking simulations position the quinazoline core within EGFR’s ATP-binding cleft (PDB: 1M17), forming critical interactions: the N1 atom hydrogen bonds with Met793 backbone NH, the bromine atom occupies a hydrophobic subpocket near Leu718, and the p-tolyl group engages in π-stacking with Phe699 [7]. This binding mode disrupts kinase activation by preventing ATP binding and subsequent tyrosine autophosphorylation. Specific derivatives demonstrated binding energies of -6.7 kcal/mol for optimized compounds versus -5.3 kcal/mol for less active analogues, correlating with enzymatic IC₅₀ values [1].
The molecular architecture of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine (C₂₂H₁₉BrN₃, MW 405.31 g/mol) embodies strategic structural perturbations that confer enhanced target affinity and cellular penetration. Three domains dictate its pharmacophoric superiority: the electron-deficient quinazoline core, the C6 bromo substituent, and the differentially substituted aryl systems at C4 and N2 [1] [7] [9].
Bromine as a Multifunctional Modifier: The bromine atom at C6 exerts electronic, steric, and hydrophobic effects. Electronically, it reduces the quinazoline ring’s π-electron density through inductive effects, enhancing electrophilicity at C2 and C4—sites critical for nucleophilic attack by kinase residues. Sterically, its 1.85 Å van der Waals radius creates optimal hydrophobic contact with Leu718 and Val702 in EGFR’s adenine-binding region, improving binding complementarity. Hydrophobicity-wise, bromo substitution increases log P by ≈0.9 units versus non-halogenated analogues, correlating with enhanced membrane permeability (cLogP = 4.2) [1] [9]. Quantum mechanical calculations (DFT, M06-2X/6-31+G(d)) confirmed bromine’s role in stabilizing the lowest unoccupied molecular orbital (LUMO), facilitating charge transfer interactions with EGFR’s electron-rich residues.
Aryl Group Synergy: The 4-phenyl and N-(p-tolyl) groups create a twisted "V" conformation (dihedral angle ≈65°) that mimics the ATP adenine-ribose geometry. Specifically:
Table 3: Physicochemical Properties of Key Quinazoline Derivatives
Compound | Molecular Formula | cLogP | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |
---|---|---|---|---|---|
6-Bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine | C₂₂H₁₉BrN₃ | 4.2 | 1 | 3 | 38.7 |
Erlotinib | C₂₂H₂₃N₃O₄ | 2.7 | 1 | 7 | 85.9 |
Gefitinib | C₂₂H₂₄ClFN₄O₃ | 3.8 | 2 | 7 | 76.6 |
Non-brominated analogue | C₂₂H₁₉N₃ | 3.3 | 1 | 3 | 38.7 |
Conformational Dynamics: Molecular dynamics simulations (100 ns) revealed that bromine-induced ring planarity distortion (≈15° from coplanarity) prevents π-stacking aggregation in aqueous media, enhancing bioavailability. The p-tolyl rotation barrier (≈8 kcal/mol) permits adaptive binding to kinase conformational variants—a critical feature for overcoming mutation-induced resistance [7]. This dynamic flexibility, coupled with halogen bonding propensity (bond strength ≈3–5 kcal/mol), establishes 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine as a structurally unique pharmacophore for next-generation kinase inhibitors.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: